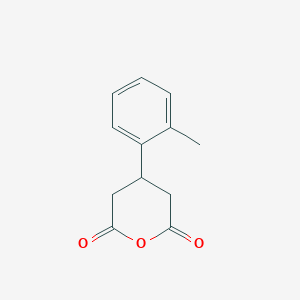![molecular formula C14H14ClN5O B8518201 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol](/img/structure/B8518201.png)
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is a complex organic compound that features a unique structure combining an imidazo[1,5-a]pyrazine moiety with a tetrahydroindazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Construction of the tetrahydroindazole ring: This step involves the cyclization of a suitable precursor, often under reductive conditions using catalysts like palladium on carbon.
Final coupling: The imidazo[1,5-a]pyrazine and tetrahydroindazole fragments are coupled using cross-coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
- 4-{8-chloroimidazo[1,5-a]pyrazin-3-yl}morpholine
Uniqueness
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is unique due to its combined structural features, which confer distinct chemical and biological properties. Its tetrahydroindazole ring provides additional stability and potential for diverse interactions compared to simpler analogs.
Propriétés
Formule moléculaire |
C14H14ClN5O |
|---|---|
Poids moléculaire |
303.75 g/mol |
Nom IUPAC |
4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol |
InChI |
InChI=1S/C14H14ClN5O/c1-19-10-3-2-4-14(21,9(10)7-18-19)13-17-8-11-12(15)16-5-6-20(11)13/h5-8,21H,2-4H2,1H3 |
Clé InChI |
YWLRVYJSXBXUNB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C(CCC2)(C3=NC=C4N3C=CN=C4Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-hydroxymethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8518121.png)


![3-[4-Phenyl-isoxazol-5-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8518134.png)




![Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-](/img/structure/B8518184.png)
![5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8518192.png)




